1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone

Catalog No.
S13584290
CAS No.
1196153-84-0
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone

CAS Number

1196153-84-0

Product Name

1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone

IUPAC Name

1-(2-chloro-5-hydroxypyridin-4-yl)ethanone

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c1-4(10)5-2-7(8)9-3-6(5)11/h2-3,11H,1H3

InChI Key

KOKAZIDUFAUFQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1O)Cl

1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone is a chemical compound characterized by a pyridine ring substituted with a chloro group and a hydroxy group, alongside an ethanone functional group. Its molecular formula is C7H6ClNO2C_7H_6ClNO_2 and it has a molar mass of approximately 171.58 g/mol. The structural arrangement of this compound contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and synthetic organic chemistry .

  • Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ethanone moiety can be reduced to form an alcohol using reducing agents like sodium borohydride.
  • Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

  • Oxidation: Formation of 3-chloro-4-pyridinecarboxylic acid.
  • Reduction: Formation of 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanol.
  • Substitution: Formation of various derivatives depending on the nucleophile used.

Research indicates that 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory contexts. The unique combination of chloro and hydroxy groups may enhance its interaction with biological targets, making it a candidate for further pharmacological studies. Investigations into its mechanism of action suggest that it may modulate the activity of specific enzymes or receptors, contributing to its therapeutic potential.

The synthesis of 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone can be achieved through several methods, including:

  • Chlorination of Hydroxy Compounds: Utilizing thionyl chloride or phosphorus oxychloride to introduce the chloro substituent on the pyridine ring under reflux conditions.
  • Multi-step Synthetic Routes: Involving the preparation of intermediates that subsequently undergo functionalization to yield the final product .

These methods allow for efficient production while maintaining high yields.

1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone finds applications across various domains:

  • Medicinal Chemistry: Investigated as a potential pharmacophore in drug design and development due to its biological activity.
  • Synthetic Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Explored for its potential use in developing agrochemicals with specific biological activities.

Studies focusing on the interactions of 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone with biological targets have highlighted its potential as a modulator of enzyme activity. Molecular docking studies can elucidate binding poses and interactions within active sites, providing insights into its pharmacological profile. Such investigations are crucial for understanding how structural features influence its biological efficacy .

Several compounds share structural similarities with 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone. A comparison highlights its unique features:

Compound NameKey FeaturesUniqueness
1-(3-Hydroxy-4-pyridinyl)ethanoneLacks the chloro substituentDifferent reactivity and potential biological activity
1-(3-Chloro-4-pyridinyl)ethanoneLacks the hydroxy groupAffects solubility and chemical behavior
1-(3-Chloro-5-methoxy-4-pyridinyl)ethanoneContains a methoxy group instead of hydroxyAlters chemical and biological properties
1-(2-Chloropyridine-4-YL)ethanoneDifferent positioning of substituentsUnique functional properties due to position

The presence of both chloro and hydroxy groups on the pyridine ring distinguishes 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone from its analogs, conferring unique reactivity and biological activities that warrant further exploration.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.0087061 g/mol

Monoisotopic Mass

171.0087061 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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